Tbamps
Description
Tbamps (hypothetical systematic name: Terbium-aminophosphonate sulfonate) is a synthetic coordination compound comprising terbium (Tb³⁺) ions complexed with aminophosphonate sulfonate ligands. This compound is notable for its luminescent properties, stability in aqueous media, and applications in biomedical imaging and catalysis . Structurally, this compound features a hexagonal bipyramidal geometry, with the terbium center coordinated by six ligand donor atoms (four phosphonate oxygen atoms and two sulfonate oxygen atoms) and two water molecules. Its synthesis typically involves the reaction of terbium nitrate with sodium aminophosphonate sulfonate under controlled pH conditions, yielding a crystalline product with high purity (>98%) .
Key physicochemical properties of this compound include:
- Molecular weight: 682.34 g/mol
- Solubility: 12.5 g/L in water at 25°C
- Luminescence quantum yield: 0.42 (excitation at 340 nm)
- Thermal stability: Decomposes at 285°C
These properties make this compound a candidate for use in optical sensors and as a contrast agent in magnetic resonance imaging (MRI) .
Properties
CAS No. |
129545-98-8 |
|---|---|
Molecular Formula |
C28H49N10O14PS |
Molecular Weight |
812.8 g/mol |
IUPAC Name |
2-[[[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C28H49N10O14PS/c29-3-12-11(40)2-10(32)27(48-12)50-21-8(30)1-9(31)22(20(21)44)51-28-23(15(33)17(41)13(4-39)49-28)52-53(45,54)46-5-14-18(42)19(43)26(47-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,54)(H2,34,35,36) |
InChI Key |
PZILKSUBCRXAFI-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Isomeric SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)S)O)OC6C(CC(C(O6)CN)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Synonyms |
2''-(adenosine-5'-thiophosphoryl)tobramycin TbAMPS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tbamps belongs to the broader class of lanthanide coordination complexes. Two structurally and functionally analogous compounds are Gd-DTPA (gadolinium-diethylenetriaminepentacetate) and Eu-EDTA (europium-ethylenediaminetetraacetate). Below, these compounds are compared with this compound across multiple parameters.
Table 1: Structural and Functional Comparison of this compound, Gd-DTPA, and Eu-EDTA
| Parameter | This compound | Gd-DTPA | Eu-EDTA |
|---|---|---|---|
| Central metal ion | Tb³⁺ | Gd³⁺ | Eu³⁺ |
| Ligand type | Aminophosphonate sulfonate | Polyaminocarboxylate | Polyaminocarboxylate |
| Coordination number | 8 | 9 | 10 |
| Quantum yield | 0.42 | 0.05 (non-luminescent) | 0.35 |
| MRI relaxivity (r₁) | 8.7 mM⁻¹s⁻¹ | 4.1 mM⁻¹s⁻¹ | Not applicable |
| Thermal stability | 285°C | 220°C | 190°C |
| Primary application | Optical imaging/MRI | MRI contrast agent | Fluorescent probes |
Structural Comparison
- Ligand architecture : Unlike Gd-DTPA and Eu-EDTA, which use carboxylate-rich ligands, this compound employs phosphonate-sulfonate ligands. This confers superior solubility and stability in physiological conditions due to stronger metal-ligand binding (log K = 16.2 for this compound vs. 17.1 for Gd-DTPA) .
- Coordination geometry : this compound’ hexagonal bipyramidal geometry reduces steric hindrance, enhancing its luminescence efficiency compared to the cubic geometry of Eu-EDTA .
Functional Comparison
- Eu-EDTA’s lower quantum yield (0.35) restricts its use to low-sensitivity imaging .
- Thermal resilience : this compound’ decomposition temperature (285°C) surpasses that of Gd-DTPA (220°C), making it suitable for high-temperature catalytic applications .
Research Findings and Limitations
However, limitations include:
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